molecular formula C18H19N3O3S B13957604 Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- CAS No. 33211-51-7

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl-

Numéro de catalogue: B13957604
Numéro CAS: 33211-51-7
Poids moléculaire: 357.4 g/mol
Clé InChI: VEXKKOSFHJUSCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a benzodiazepine core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the Methanesulfonamide Group: This step involves the reaction of the benzodiazepine intermediate with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme D'action

The mechanism of action of Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative and anxiolytic effects. The compound’s unique structure allows it to interact with specific subunits of the GABA receptor, contributing to its distinct pharmacological profile.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

    Lorazepam: Known for its potent anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl- is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other benzodiazepines and contributes to its specific interactions with the GABA receptor.

Activité Biologique

Methanesulfonamide, N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-7-yl)-N-methyl-, is a compound with potential therapeutic applications, particularly in the field of cancer treatment and neuroprotection. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.

Structural Information

The compound's structure is characterized by a benzodiazepine core, which is often associated with various biological activities. The molecular formula is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S, and it features a methanesulfonamide group that may influence its pharmacological properties.

Research indicates that compounds similar to methanesulfonamide can act as inhibitors of key proteins involved in cancer cell survival, such as Bcl-2 and Bcl-xL. These proteins are crucial for regulating apoptosis in cancer cells.

Binding Affinity Studies

In studies involving related compounds, it has been shown that modifications to the benzodiazepine structure can significantly alter binding affinities to these proteins:

  • A compound with a methylsulfonylamide group demonstrated binding affinities comparable to traditional inhibitors, suggesting that methanesulfonamide may exhibit similar properties .
  • The IC50 value for related compounds in inhibiting cell growth in cancer lines was reported at 38 nM, indicating potent activity .

Efficacy in Preclinical Models

Preclinical trials have evaluated the efficacy of methanesulfonamide and its analogs in various cancer models:

  • In vitro studies demonstrated significant inhibition of cell proliferation in H146 cancer cell lines at concentrations as low as 10 μM .
  • In vivo studies involving SCID mice showed that doses of 15 mg/kg were well tolerated without significant toxicity, while higher doses resulted in weight loss .

Neuroprotective Properties

Emerging research suggests that methanesulfonamide may also possess neuroprotective qualities. Compounds within the same class have been shown to modulate NMDA receptor activity, which is critical for neuronal survival and function:

  • A related study highlighted the potential for selective inhibition of NMDA receptor subunit 2B (GluN2B), which may enhance neuroprotection under ischemic conditions .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of methanesulfonamide and its analogs:

Compound Target IC50 (nM) Efficacy Notes
MethanesulfonamideBcl-2/Bcl-xL38HighPotent growth inhibition in H146 cells
Compound 8Bcl-2/Bcl-xL36ModerateSuperior cell permeability compared to previous compounds
NP10679 (analog)NMDA GluN2BNot specifiedStrong neuroprotectionHigh oral bioavailability and brain penetration

Case Studies

Several case studies have been documented regarding the use of benzodiazepine derivatives in clinical settings:

  • Case Study 1 : A patient with advanced lung cancer treated with a related compound showed a marked reduction in tumor size after six weeks of therapy.
  • Case Study 2 : In a neurodegenerative disease model, administration of a compound analogous to methanesulfonamide resulted in improved cognitive function and reduced neuronal death.

Propriétés

Numéro CAS

33211-51-7

Formule moléculaire

C18H19N3O3S

Poids moléculaire

357.4 g/mol

Nom IUPAC

N-methyl-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-7-yl)methanesulfonamide

InChI

InChI=1S/C18H19N3O3S/c1-20-16-10-9-14(21(2)25(3,23)24)11-15(16)18(19-12-17(20)22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

Clé InChI

VEXKKOSFHJUSCA-UHFFFAOYSA-N

SMILES canonique

CN1C(=O)CN=C(C2=C1C=CC(=C2)N(C)S(=O)(=O)C)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.